ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound with unique structural attributes, allowing for various scientific and industrial applications. Its chemical structure includes a triazole ring, a triazine ring, and an ester functional group.
Preparation Methods
The preparation of this compound typically involves multistep organic synthesis:
Synthetic Routes
Starting materials such as ethyl triazole-4-carboxylate and substituted triazine derivatives undergo condensation reactions.
Reaction conditions often include the use of strong acids or bases to facilitate esterification and triazole formation.
Industrial Production Methods
Large-scale production may involve the use of automated synthesizers and stringent quality controls to ensure purity and yield.
Common industrial reagents include diethylamine, methoxy compounds, and various catalysts.
Chemical Reactions Analysis
This compound exhibits reactivity typical of triazoles and triazines:
Types of Reactions
Oxidation: : It can undergo oxidation reactions with agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : It can be reduced using reagents such as lithium aluminum hydride, yielding corresponding amines or alcohols.
Substitution: : Nucleophilic substitution can occur at the triazine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidants like KMnO4.
Reducing agents such as LiAlH4.
Basic conditions often involve NaOH or KOH.
Major Products
Oxidation produces carboxylic acids.
Reduction yields alcohols or amines.
Substitution leads to variously substituted triazole derivatives.
Scientific Research Applications
This compound is versatile in several fields:
Chemistry: : Used in organic synthesis as a building block for more complex molecules.
Biology: : Investigated for potential bioactivity and interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic properties, possibly as an antimicrobial or anticancer agent.
Industry: : Employed in the manufacturing of advanced materials, including polymers and coatings.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with specific molecular targets:
Molecular Targets: : It can interact with enzymes, receptors, or DNA, depending on its intended application.
Pathways Involved: : The pathways can include inhibition of enzyme activity, binding to nucleic acids, or disruption of cell membrane integrity.
Comparison with Similar Compounds
This compound is distinct due to its specific functional groups and structural features:
Similar Compounds
Ethyl 1H-1,2,3-triazole-4-carboxylate.
4-(diethylamino)-6-methoxy-1,3,5-triazine derivatives.
Uniqueness
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Properties
IUPAC Name |
ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O3/c1-6-20(7-2)12-15-13(17-14(16-12)23-5)21-9(4)10(18-19-21)11(22)24-8-3/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXKFOCSZSYLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2C(=C(N=N2)C(=O)OCC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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